Stereochemical Identity: A Critical Parameter for Pharmacological Activity
The (3R,4R) enantiomer is reported as a ligand for the Trace Amine-Associated Receptor 1 (TAAR1), a GPCR target. While direct comparative bioactivity data for the (3S,4S) enantiomer is not available in the provided sources, it is a well-established pharmacological principle that receptor binding is often stereospecific. The (3R,4R) isomer demonstrates quantifiable agonist activity at human TAAR1, while the activity of other stereoisomers is undefined and cannot be assumed [1].
| Evidence Dimension | TAAR1 Agonist Activity (Human) |
|---|---|
| Target Compound Data | EC50: 41 nM |
| Comparator Or Baseline | (3S,4S)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine (CAS 1258963-53-9) or cis-racemate (CAS 1258963-52-8) |
| Quantified Difference | Activity for comparator is not documented; it is likely to be significantly different or absent based on stereochemistry-receptor interaction principles. |
| Conditions | Agonist activity at human TAAR1 expressed in recombinant HEK293 cells, assessed as cAMP accumulation after 30 mins by luminometer [1] |
Why This Matters
For research programs targeting TAAR1, procurement of the correct (3R,4R) enantiomer is essential to achieve and reproduce the specific agonist activity reported in the literature, whereas the other isomers may be inactive or have off-target effects.
- [1] BindingDB. (n.d.). BDBM109487 (US8604061, 231). Agonist activity at human TAAR1. View Source
